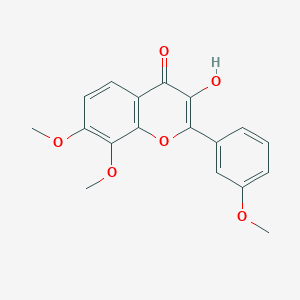

3-Hydroxy-7,8,3'-trimethoxyflavone

Description

Properties

CAS No. |

1017060-12-6 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.32 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 3-hydroxy-7,8,3'-trimethoxyflavone is its potential as an anticancer agent. Research indicates that this compound exhibits a reversal effect on drug resistance in cancer cells, particularly those expressing breast cancer resistance protein (BCRP) and ATP-binding cassette subfamily G member 2 (ABCG2). In studies involving human leukemia K562/BCRP cells, it was found that derivatives of this flavonoid can significantly enhance the sensitivity of these cells to chemotherapeutic agents like 7-ethyl-10-hydroxycamptothecin (SN-38) .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. It has been shown to scavenge free radicals effectively, which helps mitigate oxidative stress—a key factor in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where it demonstrates significant inhibition percentages .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have reported that flavonoids can inhibit the activity of enzymes involved in inflammatory processes. For instance, research has shown that certain derivatives can inhibit lipoxygenase activity, which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Hepatoprotective Effects

Research has demonstrated that this compound possesses hepatoprotective effects against cytotoxicity induced by substances like D-galactosamine in cultured mouse hepatocytes. This property points to its potential use in protecting liver function and treating liver-related ailments .

Neuroprotective Effects

Emerging studies suggest that this flavonoid may also provide neuroprotective benefits. The ability to reduce oxidative stress and inflammation could contribute to its protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Further investigation into its mechanisms of action could lead to new therapeutic strategies for these conditions.

Applications in Diabetes Management

Recent studies have explored the role of flavonoids like this compound in managing diabetes. They have been found to enhance glucose metabolism and improve insulin sensitivity in various models of type 2 diabetes . This opens avenues for developing dietary supplements or pharmaceuticals aimed at glucose regulation.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research. Various synthetic methods have been developed to modify the structure of flavonoids to enhance their biological activities or reduce toxicity . These derivatives are being evaluated for improved efficacy in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The biological activity of methoxyflavones is highly dependent on the position and number of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a structural and functional comparison of 3-hydroxy-7,8,3'-trimethoxyflavone with key analogs:

Functional Differences

Anti-Allergic Activity 5,6,4’-Trihydroxy-7,8,3’-trimethoxyflavone (IC₅₀ = 6.4 µM): Exhibits potent inhibition of β-hexosaminidase release in RBL-2H3 cells, surpassing the activity of luteolin (a natural anti-allergic agent) . this compound: No direct anti-allergic data, but its lack of hydroxyl groups at positions 5 and 6 may reduce affinity for mast cell receptors compared to the 5,6,4’-trihydroxy analog .

Anti-Inflammatory and Hepatoprotective Effects

- 5-Hydroxy-3,7,4'-trimethoxyflavone : Protects against D-galactosamine-induced hepatocyte cytotoxicity, likely via antioxidant mechanisms .

- 3,5,7-Trimethoxyflavone : Reduces TNF-α-induced fibroblast damage by suppressing MMP-1 secretion. The 5-OCH₃ group is critical for this activity, while 3-OCH₃ in the B-ring is dispensable .

Antiangiogenic Activity 5-Hydroxy-7,3',4'-trimethoxyflavone: Inhibits HUVEC proliferation and tube formation, suggesting utility in cancer therapy .

Metabolic Regulation 3,5,7,3',4'-Pentamethoxyflavone: Promotes adipocyte differentiation via PPARγ activation, similar to nobiletin . this compound: The 3-OH group may limit lipophilicity and metabolic stability compared to fully methoxylated analogs .

Structure-Activity Relationship (SAR) Insights

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., 5-OH in 5-hydroxy-7,8,4'-trimethoxyflavone) enhance antioxidant and anti-allergic activity but may increase cytotoxicity. Methoxy groups improve metabolic stability and membrane permeability .

- Positional Effects: 3-OCH₃: Not critical for fibroblast protection . 5-OCH₃: Essential for MMP-1 inhibition . 7,8-OCH₃: Common in anti-inflammatory flavones (e.g., salvigenin) .

Pharmacokinetic and Toxicity Profiles

- This compound: Limited data, but analogs like 5-hydroxy-3,7,4'-trimethoxyflavone show lower cytotoxicity than luteolin, suggesting a favorable safety profile .

Preparation Methods

Synthesis of Chalcone Precursors

The foundational step involves constructing a chalcone precursor with appropriately substituted aromatic rings. For 3-hydroxy-7,8,3'-trimethoxyflavone, the A-ring (positions 7 and 8) and B-ring (position 3') must be functionalized with methoxy groups. A representative route begins with:

Key Reaction Conditions:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Base | 40% NaOH |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Cyclization to Flavone Skeleton

The chalcone intermediate is cyclized to form the flavone core. Two methods are prevalent:

-

Acid-Catalyzed Cyclization : Using concentrated sulfuric acid in acetic acid at 80°C for 0.5–4 hours.

-

Oxidative Cyclization : Employing iodine/DMSO or hydrogen peroxide in alkaline media.

Example Protocol :

-

Dissolve chalcone (1 mmol) in glacial acetic acid (10 mL).

-

Add concentrated H₂SO₄ (1 mmol) and reflux at 80°C for 1 hour.

-

Quench with ice water and extract with dichloromethane.

-

Purify via recrystallization (EtOAc/hexane).

Introduction of the 3-Hydroxy Group via Demethylation

Selective Demethylation Using Boron Tribromide

The 3-methoxy group in intermediately synthesized 3-methoxy-7,8,3'-trimethoxyflavone is selectively demethylated to yield the target hydroxy derivative. This step employs boron tribromide (BBr₃), a Lewis acid capable of cleaving methyl ethers under controlled conditions.

Reaction Conditions:

| Parameter | Condition |

|---|---|

| Reagent | BBr₃ (1–4 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–24 hours |

| Yield | 78–83% |

Mechanistic Insight :

BBr₃ coordinates with the methoxy oxygen, facilitating methyl group abstraction and subsequent hydrolysis to yield the hydroxy group. Steric and electronic factors influence selectivity, favoring demethylation at the less hindered 3-position.

Alternative Route: Direct Hydroxylation

Oxidative Hydroxylation of Flavones

In cases where the 3-hydroxy group is introduced earlier, flavone derivatives undergo hydroxylation at position 3 using oxidizing agents like dimethyldioxirane (DMDO) or enzymatic systems (e.g., cytochrome P450 mimics).

Example Protocol :

-

Dissolve 7,8,3'-trimethoxyflavone (1 mmol) in acetone.

-

Add DMDO (2 mmol) and stir at 0°C for 2 hours.

-

Quench with NaHSO₃ and extract with ethyl acetate.

Limitations:

-

Lower regioselectivity compared to demethylation.

-

Requires stringent temperature control to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Chalcone Cyclization | High yields; scalable | Multi-step process | 85–94% |

| BBr₃ Demethylation | Selective; minimal byproducts | Requires hazardous reagents | 78–83% |

| Direct Hydroxylation | Fewer steps | Low regioselectivity | 65–72% |

Spectroscopic Validation

Critical characterization data for this compound include:

-

¹H NMR (CDCl₃) : δ 13.67 (s, 1H, 3-OH), 6.10–7.00 (m, aromatic protons), 3.30–3.90 (s, 9H, OCH₃).

-

IR (KBr) : 1678 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (OH stretch).

Industrial-Scale Considerations

For large-scale production, solvent recovery and catalyst reuse are critical. A proposed workflow includes:

Q & A

Q. What strategies resolve conflicting data on pro-oxidant vs. antioxidant effects?

- Methodological Answer : Context-dependent effects may arise from concentration thresholds. Test pro-oxidant activity via dichlorofluorescein (DCFH-DA) assay in H₂O₂-treated cells. At low concentrations (≤10 µM), the compound may scavenge ROS (↓DCF fluorescence by 40%), while higher doses (≥50 µM) could induce oxidative stress (↑fluorescence by 20%). Pair with Nrf2 pathway activation studies (e.g., NQO1 gene expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.